3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (300 MHz, CDCl₃) reveals distinct signals:
- δ 5.85 ppm (1H, dd, J = 15.6 Hz, 6.3 Hz): Proton at C2 (double bond position).
- δ 5.25 ppm (1H, d, J = 15.6 Hz): Proton at C1, coupled to C2.
- δ 4.12 ppm (1H, m): Hydroxyl-bearing proton at C3.
- δ 7.32–7.45 ppm (5H, m): Aromatic protons from the phenyl group.
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7,9,14H |
InChI Key |
TWENPNDYVIPCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group is known to significantly influence pharmacological properties. Research on similar compounds suggests that 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- may have potential applications in drug design. The enhanced lipophilicity can lead to improved absorption and bioavailability, making it a candidate for targeting various biological pathways.
Case Study: Trifluoromethylated Compounds in Drug Development
A study focusing on the synthesis and evaluation of trifluoromethylated compounds demonstrated their efficacy in modulating biological activity. These compounds often exhibit increased potency against specific targets due to their unique interaction profiles with biological macromolecules.
Materials Science
In materials science, the unique properties of fluorinated compounds like 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- are explored for developing advanced materials with enhanced thermal stability and chemical resistance. The incorporation of such compounds into polymers can improve their mechanical properties and durability.
Comparative Analysis of Related Compounds
The following table provides a comparative analysis of structurally similar compounds to highlight the unique features of 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-buten-2-one, 4-phenyldiazomethane | Structure | Exhibits different reactivity due to diazo group |
| Benzalacetone | Structure | Lacks fluorination but has similar aromatic characteristics |
| Trifluoromethylated styrenes | Structure | Enhanced lipophilicity and potential biological activity |
While specific biological activity data for 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is limited, compounds with similar structures often show significant pharmacological properties. Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, which may lead to novel therapeutic agents or materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or stereochemistry:
| Compound Name | Molecular Formula | CAS RN | Functional Group | Key Substituents | Boiling Point | Density (g/mL) |
|---|---|---|---|---|---|---|
| 2-Methyl-3-buten-2-ol | C5H10O | 115-18-4 | Alcohol | Methyl groups at C2 and C3 | 98–99°C | 0.824 |
| 3-Methyl-2-buten-1-ol | C5H10O | 556-82-1 | Alcohol | Methyl at C3, hydroxyl at C1 | 140°C | 0.84 |
| 3-Methyl-3-buten-1-ol | C5H10O | 763-32-6 | Alcohol | Methyl at C3, hydroxyl at C1 | 132°C | 0.85 |
| 3-Buten-2-one, 1,1,1-Trifluoro-4-phenyl | C10H7F3O | 3108-32-5 | Ketone | Phenyl at C4, trifluoromethyl at C1 | N/A | N/A |
| (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol | C9H16O3 | 57323-06-5 | Alcohol | Tetrahydro-2H-pyran-2-yloxy at C4 | N/A | N/A |
| 3-Buten-2-ol, 1,1,1-Trifluoro-2-(Trifluoromethyl) | C5H5F6O | Not provided | Alcohol | Trifluoromethyl at C2, trifluoro at C1 | N/A | N/A |
Key Observations:
Functional Groups : The target compound is an alcohol, while 3-Buten-2-one, 1,1,1-trifluoro-4-phenyl (CAS 3108-32-5) is a ketone, which may confer distinct reactivity (e.g., ketones undergo nucleophilic additions, while alcohols participate in esterification) .
Substituent Effects : The phenyl and trifluoromethyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to simpler analogs like 2-Methyl-3-buten-2-ol .
Stereochemistry : The (Z)-configuration in the target compound and (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol (CAS 57323-06-5) may influence intermolecular interactions and biological activity .
Physical Property Trends
- Boiling Points : Alcohols with bulkier substituents (e.g., 3-Methyl-2-buten-1-ol , bp 140°C) exhibit higher boiling points due to increased molecular weight and hydrogen bonding . The target compound’s trifluoromethyl and phenyl groups may further elevate its boiling point.
- Density: Methyl-substituted butenols in have densities between 0.824–0.85 g/mL. Fluorinated analogs (e.g., the target compound) are expected to have higher densities due to fluorine’s electron-withdrawing effects .
Functional Group and Stereochemical Considerations
- Alcohol vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to the ketone analog .
- (Z)-Configuration : The spatial arrangement in (Z)-isomers may enhance binding to chiral receptors or catalysts, as seen in (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol .
Biological Activity
3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is a fluorinated organic compound notable for its trifluoromethyl group and phenyl substituent. With a molecular formula of and a molecular weight of approximately 200.16 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may lead to increased bioactivity. The synthesis typically involves the reaction of 1,1,1-trifluoroacetone with phenylacetylene under basic conditions, often utilizing solvents such as tetrahydrofuran (THF) .
Synthetic Route Overview:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Nucleophilic addition of trifluoroacetone to phenylacetylene | Base (e.g., potassium tert-butoxide), THF |
| 2 | Dehydration to form the final product | Heat or solvent evaporation |
Pharmacological Properties
While specific biological activity data for 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is limited, similar compounds have shown significant pharmacological properties. The presence of the trifluoromethyl group in related compounds has been associated with enhanced interactions with biological targets, including enzymes and receptors involved in various metabolic pathways .
Potential Biological Applications:
- Drug Development : Compounds with trifluoromethyl groups are often explored for their potential in drug design due to their ability to modulate biological activity.
- Material Science : The unique stability and reactivity of this compound make it suitable for applications in materials that require specific chemical interactions.
Interaction Studies
Research has indicated that compounds similar to 3-buten-2-ol can interact with various nucleophiles and electrophiles. For instance, studies have demonstrated that trifluoromethylated compounds can enhance binding affinity to target proteins through π-π interactions with aromatic residues .
Example Case Study:
- Compound Tested : Trifluoromethylated pyrazoles
- Findings : Enhanced binding to lipid membranes in cellular models, indicating potential for use as drug candidates targeting membrane-associated proteins.
The mechanism of action for 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- likely involves its interaction with lipid membranes and protein targets. The lipophilic nature due to the trifluoromethyl group allows for better membrane penetration and interaction with hydrophobic regions of proteins .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | Similar trifluoromethyl group | Potentially similar pharmacological effects |
| 4-Phenyl-3-buten-2-ol | Lacks trifluoromethyl group | Different reactivity and lower metabolic stability |
Q & A
Q. Process Chemistry Considerations
- Exothermicity control : Fluorinated intermediates may release HF; use corrosion-resistant reactors (Hastelloy) and scavengers (CaCO).
- Workflow efficiency : Employ flow chemistry for continuous processing of air/moisture-sensitive steps .
- Yield optimization : Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, catalyst loading) affecting conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
